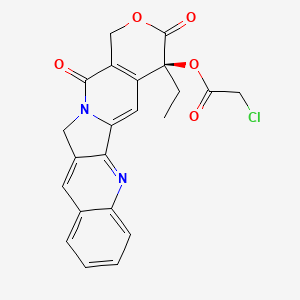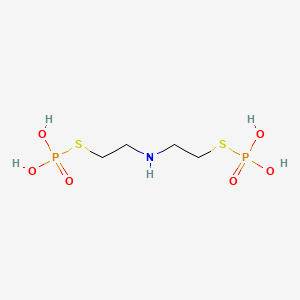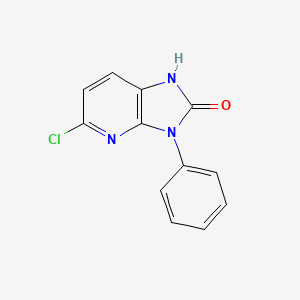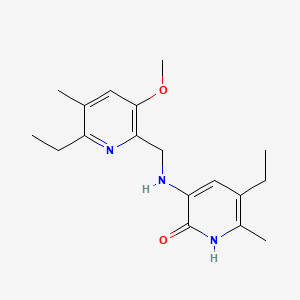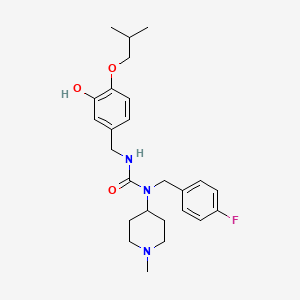
Ortho-hydroxy-pimavanserin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ortho-hydroxy-pimavanserin is a derivative of pimavanserin, a selective serotonin 5-HT2A receptor inverse agonist and antagonist. Pimavanserin is primarily used to treat hallucinations and delusions associated with Parkinson’s disease psychosis . This compound retains the core structure of pimavanserin but includes an additional hydroxyl group at the ortho position, which may influence its pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ortho-hydroxy-pimavanserin can be derived from the synthetic routes used for pimavanserin. A practical synthetic route to pimavanserin involves a five-step synthesis starting from 4-hydroxybenzaldehyde and (4-fluorophenyl)methanamine . The process includes the following steps:
Formation of an intermediate: 4-hydroxybenzaldehyde reacts with (4-fluorophenyl)methanamine under mild conditions.
Reduction: The intermediate undergoes reduction using H2/Pd-C.
Substitution: The reduced intermediate is then subjected to substitution reactions to introduce the desired functional groups.
Cyclization: The substituted intermediate undergoes cyclization to form the core structure of pimavanserin.
Hydroxylation: Finally, the ortho-hydroxy group is introduced through a hydroxylation reaction using appropriate reagents.
Industrial Production Methods
Industrial production of this compound would likely follow similar routes as pimavanserin, with optimizations for large-scale synthesis. This includes using cost-effective starting materials, optimizing reaction conditions to improve yield, and ensuring the safety and scalability of the process .
化学反应分析
Types of Reactions
Ortho-hydroxy-pimavanserin can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or reduce other functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl group can yield this compound ketone or aldehyde derivatives.
Reduction: Reduction can produce dehydroxylated pimavanserin or other reduced derivatives.
Substitution: Substitution reactions can introduce various functional groups, leading to a range of this compound derivatives.
科学研究应用
Chemistry: It can be used as a building block for synthesizing other compounds with potential pharmacological activities.
Biology: The compound can be studied for its interactions with biological targets, particularly serotonin receptors.
Industry: The compound can be used in the development of new drugs or as a reference standard in analytical chemistry.
作用机制
Ortho-hydroxy-pimavanserin exerts its effects primarily through its interaction with serotonin 5-HT2A receptors. As an inverse agonist and antagonist, it binds to these receptors and inhibits their activity, which helps alleviate symptoms of psychosis . The hydroxyl group at the ortho position may influence the binding affinity and selectivity of the compound for its molecular targets.
相似化合物的比较
Ortho-hydroxy-pimavanserin can be compared with other serotonin 5-HT2A receptor antagonists and inverse agonists, such as:
Pimavanserin: The parent compound, used to treat Parkinson’s disease psychosis.
Clozapine: An atypical antipsychotic with similar pharmacological properties.
Quetiapine: Another atypical antipsychotic used to treat various psychiatric disorders.
This compound’s uniqueness lies in its additional hydroxyl group, which may enhance its pharmacological profile and provide distinct therapeutic benefits.
属性
CAS 编号 |
1246458-11-6 |
|---|---|
分子式 |
C25H34FN3O3 |
分子量 |
443.6 g/mol |
IUPAC 名称 |
1-[(4-fluorophenyl)methyl]-3-[[3-hydroxy-4-(2-methylpropoxy)phenyl]methyl]-1-(1-methylpiperidin-4-yl)urea |
InChI |
InChI=1S/C25H34FN3O3/c1-18(2)17-32-24-9-6-20(14-23(24)30)15-27-25(31)29(22-10-12-28(3)13-11-22)16-19-4-7-21(26)8-5-19/h4-9,14,18,22,30H,10-13,15-17H2,1-3H3,(H,27,31) |
InChI 键 |
ZHTTYJZQOLKORM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1=C(C=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



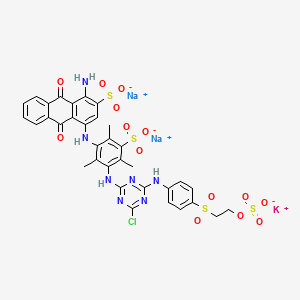
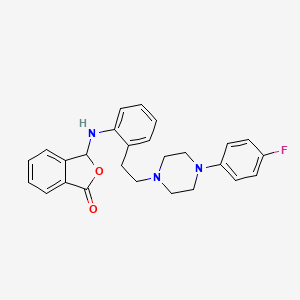


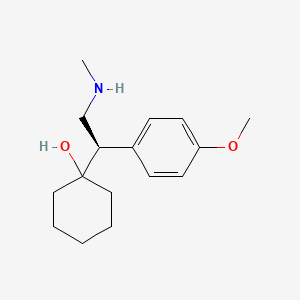
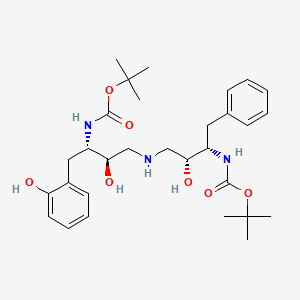
![[4-[4-[(4-methylphenyl)methoxycarbonyl]phenyl]phenyl] 4-[(diaminomethylideneamino)methyl]benzoate](/img/structure/B12780129.png)
